H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H
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Overview
Description
The compound H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H is a synthetic peptide with a unique sequence of amino acidsIt is a derivative of dermorphine, a naturally occurring opioid peptide found in the skin of certain amphibians .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automation and optimization of reaction conditions are crucial for efficiency and yield. Techniques like continuous flow synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .
Scientific Research Applications
H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic due to its interaction with opioid receptors.
Pharmacology: Research focuses on its efficacy and safety as a pain management drug.
Biochemistry: Used to study peptide-receptor interactions and the role of specific amino acids in biological activity
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in the sequence enhances its stability and resistance to enzymatic degradation .
Comparison with Similar Compounds
Similar Compounds
Dermorphine: A natural opioid peptide with a similar sequence.
Leucine-enkephalin: Another opioid peptide with analgesic properties.
Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic activity
Uniqueness
H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: is unique due to its specific sequence and the inclusion of multiple D-amino acids, which confer enhanced stability and resistance to degradation compared to its natural counterparts .
Properties
Molecular Formula |
C53H65N11O11 |
---|---|
Molecular Weight |
1032.1 g/mol |
IUPAC Name |
(3R)-4-[[(2R)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(1H-indol-2-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H65N11O11/c1-3-4-18-41(60-49(71)39(55)28-36-27-35-17-11-12-19-40(35)58-36)50(72)62-44(29-46(67)68)51(73)61-43(26-33-15-9-6-10-16-33)53(75)64-63-52(74)42(25-32-13-7-5-8-14-32)59-45(66)30-56-47(69)31(2)57-48(70)38(54)24-34-20-22-37(65)23-21-34/h5-17,19-23,27,31,38-39,41-44,58,65H,3-4,18,24-26,28-30,54-55H2,1-2H3,(H,56,69)(H,57,70)(H,59,66)(H,60,71)(H,61,73)(H,62,72)(H,63,74)(H,64,75)(H,67,68)/t31-,38+,39+,41-,42+,43-,44-/m1/s1 |
InChI Key |
NXHWDEQNHXTHJU-KDWYPSCJSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC5=CC=CC=C5N4)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC5=CC=CC=C5N4)N |
Origin of Product |
United States |
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